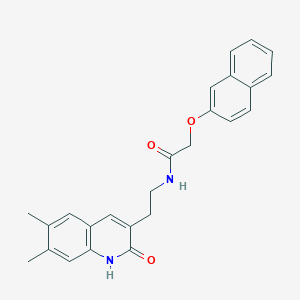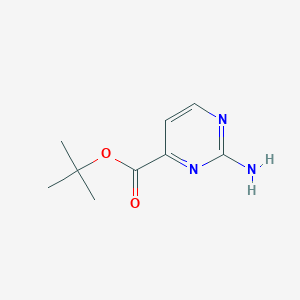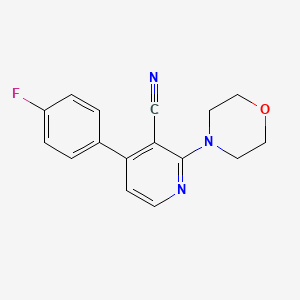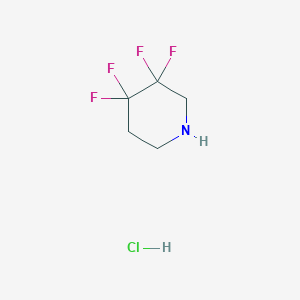![molecular formula C19H23N5O3 B3013916 7-butyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021092-60-3](/img/structure/B3013916.png)
7-butyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "7-butyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide" appears to be a complex molecule that may have relevance in the field of biochemistry and molecular biology, particularly in the context of DNA interaction and electrochemical properties. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their interactions.
Synthesis Analysis
The synthesis of related compounds involves the tethering of pyridine-based ligands to central pyrrole rings, as seen in the structural analysis of covalent peptide dimers. These dimers, such as bis(pyridine-2-carboxamide-netropsin)(CH_2)_(3-6), are synthesized with various alkyl linkers, including butyl, which is also present in the compound of interest . The synthesis likely involves careful consideration of the linker length to optimize binding affinity and specificity.
Molecular Structure Analysis
The molecular structure of the compound is not directly analyzed in the provided papers. However, the structural analysis of similar peptide dimers shows that they bind in the minor groove of DNA with a specific geometry and contacts . This suggests that the compound of interest, with its pyridine and pyrrolopyrimidine components, might also interact with DNA in a similar fashion, potentially as a groove binder.
Chemical Reactions Analysis
The chemical reactions of related compounds involve interactions with DNA and electrochemical behavior in the presence of aminopyridine derivatives. The first oxidation potential of dimethyl-[1-butyl-2,4-dioxo(1H,3H)pyrimido]tetrathiafulvalene is affected by the concentration of aminopyridine derivatives, indicating the formation of a multihydrogen-bond complex . This suggests that the compound of interest may also form hydrogen-bonded complexes with aminopyridine derivatives, affecting its electrochemical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound "7-butyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide" are not detailed in the provided papers. However, the binding constant of a similar compound with aminopyridine derivatives is estimated to be around 1000 M^-1, which indicates a strong interaction and suggests that the compound of interest may also exhibit significant binding affinity . The electrochemical behavior, as probed by cyclic voltammetry, could be an important property for further investigation.
科学的研究の応用
Autorecycling Oxidation Catalysis
Pyridodipyrimidines, chemically similar to the specified compound, have been synthesized and used as new NAD-type redox catalysts. These compounds have demonstrated the ability to catalyze the oxidation of a variety of alcohols to yield corresponding carbonyl compounds with high turnover numbers under neutral conditions. The presence of lipophilic substituents, particularly longer alkyl groups, remarkably promoted oxidation yields, indicating their potential in catalytic oxidation processes (Yoneda, Yamato, & Ono, 1981).
Anticancer and Anti-inflammatory Agents
Novel pyrazolopyrimidines derivatives, structurally related to the specified compound, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds have shown potential as anticancer agents against specific cancer cell lines, as well as inhibitors of the 5-lipoxygenase enzyme, suggesting their application in the development of new therapeutic agents for cancer and inflammatory diseases (Rahmouni et al., 2016).
Antimicrobial Activity
Research on pyridothienopyrimidines and pyridothienotriazines, which share a similar heterocyclic core with the specified compound, has been conducted to explore their antimicrobial activities. These studies have resulted in the synthesis of compounds with promising in vitro antimicrobial properties, highlighting their potential use in the development of new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Antiviral Activity
Carbamoylpyrrolopyrimidine and pyrazolopyrimidine nucleosides, which are structurally related to the specified compound, have been synthesized and evaluated for their antiviral activities. These studies identified compounds with potent antiviral activity against various viruses, indicating their potential application in antiviral drug development (Goebel et al., 1982).
将来の方向性
The future research directions for this compound could involve exploring its potential biological activities, given that related compounds have shown a broad range of such activities . Further studies could also focus on its synthesis and the development of novel derivatives with enhanced properties.
特性
IUPAC Name |
7-butyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)pyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-4-5-9-24-15(16(25)21-12-13-7-6-8-20-11-13)10-14-17(24)22(2)19(27)23(3)18(14)26/h6-8,10-11H,4-5,9,12H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYKRYBXIUVKQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-butyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2,3-Dihydropyrazolo[5,1-b]oxazol-6-yl}methanamine hydrochloride](/img/structure/B3013833.png)

![2-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3013837.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile](/img/structure/B3013838.png)
![1-methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B3013840.png)

![6-Chloro-3H-[1,3]thiazolo[4,5-b]pyrazine-2-thione](/img/structure/B3013843.png)
![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B3013845.png)


![Methyl 2-[(1-ethylpyrazol-4-yl)amino]acetate](/img/structure/B3013852.png)
![1-(4-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea](/img/structure/B3013853.png)
![[2-(Benzylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B3013854.png)
![2-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide](/img/structure/B3013856.png)